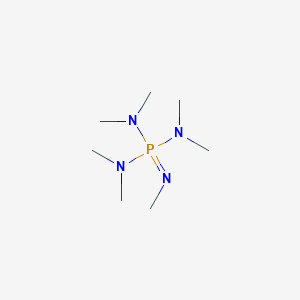

Phosphorimidic triamide, heptamethyl-

Description

Properties

CAS No. |

49778-04-3 |

|---|---|

Molecular Formula |

C7H21N4P |

Molecular Weight |

192.24 g/mol |

IUPAC Name |

N-[bis(dimethylamino)-methylimino-λ5-phosphanyl]-N-methylmethanamine |

InChI |

InChI=1S/C7H21N4P/c1-8-12(9(2)3,10(4)5)11(6)7/h1-7H3 |

InChI Key |

XIYLJKDSPVXWSV-UHFFFAOYSA-N |

Canonical SMILES |

CN=P(N(C)C)(N(C)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of phosphorimidic triamide, heptamethyl-, involves several routes. One common method is the reaction of phosphorus halides with amines under controlled conditions. This process typically requires specific temperatures and solvents to ensure the desired product’s formation . Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Phosphorimidic triamide, heptamethyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups .

Scientific Research Applications

Phosphorimidic triamide, heptamethyl-, has numerous applications in scientific research. In chemistry, it is used as a reagent in organic synthesis, particularly in reactions requiring selective activation of specific functional groups . In biology and medicine, this compound has shown potential as a therapeutic agent due to its ability to interact with biological molecules and pathways . Additionally, it is used in the industry for its properties as a flame retardant and in the production of specialized materials .

Mechanism of Action

The mechanism of action of phosphorimidic triamide, heptamethyl-, involves its interaction with molecular targets and pathways. It often acts by forming stable complexes with metal ions or other reactive species, thereby influencing various chemical and biological processes . The exact pathways involved can vary depending on the specific application and conditions .

Comparison with Similar Compounds

Phosphorimidic triamide, heptamethyl-, can be compared to other similar compounds such as hexamethylphosphoramide and other phosphoramides . While these compounds share some structural similarities, phosphorimidic triamide, heptamethyl-, is unique in its specific reactivity and applications. For example, hexamethylphosphoramide is known for its use as a solvent in organic synthesis, whereas phosphorimidic triamide, heptamethyl-, has broader applications in both research and industry .

Q & A

Q. What are the primary synthetic routes for heptamethylphosphorimidic triamide, and how are intermediates characterized?

Heptamethylphosphorimidic triamide is typically synthesized via nucleophilic substitution reactions involving phosphorus pentachloride and methylamine derivatives. Key intermediates, such as tert-butyl-substituted precursors (e.g., N‴-tert-butyl derivatives), are purified via column chromatography and characterized using NMR to confirm phosphorus coordination and / NMR for methyl group verification . X-ray crystallography may resolve ambiguities in stereochemistry for structurally complex intermediates .

Q. How is the compound’s purity and stability validated under experimental conditions?

Purity is assessed via high-resolution mass spectrometry (HRMS) and elemental analysis. Stability studies under inert atmospheres (e.g., argon) are critical, as moisture or protic solvents can hydrolyze the phosphorimidic core. Thermogravimetric analysis (TGA) quantifies decomposition thresholds, while NMR monitors hydrolytic byproducts like phosphoric acid derivatives .

Q. What role does heptamethylphosphorimidic triamide play in organic synthesis?

As a superbase (e.g., Schwesinger base t-Bu-P4, pK = 42.7), it deprotonates weak acids like alcohols or terminal alkynes, enabling reactions such as polymerization (e.g., poly(phthalaldehyde)) or enantioselective catalysis. Its non-ionic nature minimizes side reactions compared to metal bases .

Advanced Research Questions

Q. How does steric hindrance from substituents (e.g., tert-butyl) influence its basicity and catalytic efficiency?

The tert-butyl group in derivatives like t-Bu-P4 increases steric bulk, reducing solvent accessibility to the phosphorus center and enhancing thermodynamic basicity. However, excessive steric hindrance can slow reaction kinetics. Computational studies (DFT) correlate substituent size with activation barriers, while Hammett plots quantify electronic effects on deprotonation rates .

Q. How can contradictory data on deprotonation efficiency in different solvents be resolved?

Contradictions often arise from solvent polarity and hydrogen-bonding effects. For example, acetonitrile (low polarity) maximizes base strength, while DMSO stabilizes ionic transition states. Researchers should:

Q. What experimental designs optimize reaction conditions for large-scale applications?

Design of experiments (DoE) methodologies are recommended:

- Factors: Temperature, solvent dielectric constant, base concentration.

- Responses: Yield, enantiomeric excess (for asymmetric catalysis), byproduct formation.

- Example: A central composite design (CCD) for poly(phthalaldehyde) synthesis identified optimal conditions at 0.05 mol% base loading and -20°C, minimizing chain-transfer side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.